Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its intricate structure, which includes a benzoate ester, a piperazine ring, and a methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the benzoate ester: This can be achieved by reacting benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the piperazine ring: This step involves the reaction of the benzoate ester with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the methoxyphenyl group: This final step involves the reaction of the intermediate compound with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol or amine derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted esters or amides.
Scientific Research Applications
Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with similar compounds such as:
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the piperazine and methoxyphenyl groups.
Phenylpiperazine derivatives: Compounds with a piperazine ring and various substituents, used in medicinal chemistry.
Methoxyphenyl esters: Esters containing a methoxyphenyl group, studied for their biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C28H29N3O5 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H29N3O5/c1-3-36-28(34)21-13-14-24(23(19-21)29-26(32)22-11-7-8-12-25(22)35-2)30-15-17-31(18-16-30)27(33)20-9-5-4-6-10-20/h4-14,19H,3,15-18H2,1-2H3,(H,29,32) |
InChI Key |
HHCDNQJFEFORNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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